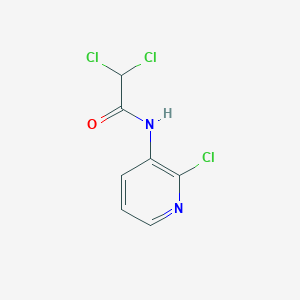
Acetamide, 2,2-dichloro-N-(2-chloro-3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DICHLORO-N~1~-(2-CHLORO-3-PYRIDYL)ACETAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridyl group and multiple chlorine atoms, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DICHLORO-N~1~-(2-CHLORO-3-PYRIDYL)ACETAMIDE typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2-dichloroacetamide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-DICHLORO-N~1~-(2-CHLORO-3-PYRIDYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products.
Scientific Research Applications
2,2-DICHLORO-N~1~-(2-CHLORO-3-PYRIDYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-N~1~-(2-CHLORO-3-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets. The chlorine atoms and the pyridyl group play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-DICHLORO-N~1~-(2-CHLORO-4-PYRIDYL)ACETAMIDE: Similar structure but with a different position of the chlorine atom on the pyridyl ring.
2,2-DICHLORO-N~1~-(3-CHLORO-4-PYRIDYL)ACETAMIDE: Another isomer with a different substitution pattern.
Uniqueness
2,2-DICHLORO-N~1~-(2-CHLORO-3-PYRIDYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5Cl3N2O |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H5Cl3N2O/c8-5(9)7(13)12-4-2-1-3-11-6(4)10/h1-3,5H,(H,12,13) |
InChI Key |
SUKUVRZKQHORQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















